3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole
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Overview
Description
3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a chloroethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization with a suitable dehydrating agent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with metal ions or other biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
3-Tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 3-Tert-butyl-5-(1-bromoethyl)-1,2,4-oxadiazole
- 3-Tert-butyl-5-(1-fluoroethyl)-1,2,4-oxadiazole
- 3-Tert-butyl-5-(1-iodoethyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in the halogen substituent on the ethyl group
Properties
IUPAC Name |
3-tert-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJSUKJPSSEAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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